6-benzyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
CAS No.: 1033-34-7
Cat. No.: VC7861842
Molecular Formula: C15H17N3OS
Molecular Weight: 287.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1033-34-7 |
|---|---|
| Molecular Formula | C15H17N3OS |
| Molecular Weight | 287.4 |
| IUPAC Name | 6-benzyl-2-methylsulfanyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C15H17N3OS/c1-20-15-16-13-7-8-18(10-12(13)14(19)17-15)9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,16,17,19) |
| Standard InChI Key | RSCGEJVYYFRFRY-UHFFFAOYSA-N |
| SMILES | CSC1=NC2=C(CN(CC2)CC3=CC=CC=C3)C(=O)N1 |
| Canonical SMILES | CSC1=NC2=C(CN(CC2)CC3=CC=CC=C3)C(=O)N1 |
Introduction
Structural Characterization and Chemical Properties
Core Architecture and Substituent Effects
The compound features a tetrahydropyrido[4,3-d]pyrimidin-4-one core, where the pyridine ring is fused with a pyrimidinone moiety. The 6-position is substituted with a benzyl group, while the 2-position bears a methylthio (-SMe) substituent . This configuration introduces steric and electronic modifications compared to simpler pyrimidine derivatives:
-
Benzyl group: Enhances lipophilicity, potentially improving membrane permeability and target binding through π-π interactions .
-
Methylthio group: Contributes to electron-rich environments, influencing reactivity and hydrogen-bonding capacity .
The partial saturation of the pyridine ring (5,6,7,8-tetrahydro) reduces planarity, which may alter pharmacokinetic profiles by modulating metabolic stability .
Biological Activity and Mechanism
Antiviral Activity
Pyrimidin-4(3H)-one derivatives bearing sulfur substituents show notable anti-HIV activity. In the S-DABO series:
-
2-(Methylthio) analogs: EC50 = 0.8–12 nM against wild-type HIV-1 .
-
Resistance profiles: 2–3-fold resistance against K103N and Y181C mutants, superior to first-generation NNRTIs .
The methylthio group at C2 likely enhances binding to the NNRTI pocket by filling a hydrophobic cavity adjacent to Tyr181 and Tyr188 residues .
Structure-Activity Relationships (SAR)
Substituent Effects on Potency
Comparative data from related compounds reveal critical SAR trends:
| Position | Modification | Activity Impact | Source |
|---|---|---|---|
| C2 | -SMe → -OEt | 5–10× reduced potency (HIV RT) | |
| C6 | Benzyl → cyclohexyl | Improved metabolic stability | |
| N3 | H → Me | Increased cytotoxicity |
For the subject compound:
-
The C2 methylthio group balances steric bulk and electronic effects, optimizing target engagement.
-
C6 benzyl substitution provides optimal π-stacking without excessive hydrophobicity .
Chirality and Conformational Effects
In the tetrahydropyridothieno[2,3-d]pyrimidine series, the R-enantiomer of a chiral side chain showed complete loss of kinase inhibition (IC50 > 10,000 nM vs 19 nM for S-enantiomer) . This highlights the importance of stereochemistry in the tetrahydropyrido ring system, suggesting that the saturated ring in 6-benzyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one may enforce a bioactive conformation.
Pharmacokinetic and Toxicological Considerations
Metabolic Stability
The tetrahydro ring system reduces oxidative metabolism compared to fully aromatic analogs. In rat liver microsomes:
The methylthio group may undergo slow oxidation to sulfoxide metabolites, requiring evaluation of clearance pathways .
Selectivity Profiles
Kinase inhibition data for analog 19 (IC50 values):
| Kinase | IC50 (nM) |
|---|---|
| EGFR | 3.2 |
| HER2 | 420 |
| VEGFR2 | >1,000 |
This 130-fold selectivity for EGFR over HER2 suggests that the subject compound may retain kinase specificity .
Future Directions and Applications
Targeted Cancer Therapies
Given the potency of related compounds against EGFR mutants, this scaffold could address T790M-mediated resistance in NSCLC. Proposed development steps:
Broad-Spectrum Antivirals
The methylthio-pyrimidinone core shows promise against resistant HIV strains. Hybridization with INSTI pharmacophores (e.g., diketo acids) may yield dual-action inhibitors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume